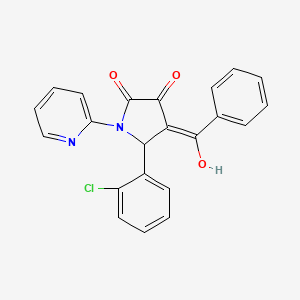![molecular formula C18H17N3O5 B5501509 1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11682065 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Studies have demonstrated the synthesis and potential pharmacological applications of compounds related to the specified chemical. For instance, the synthesis of various naphtho[2,1-b]furo-pyrazolyl derivatives and their evaluation for antimicrobial, anthelmintic, anti-inflammatory, analgesic, and diuretic activities highlight the broad potential of furan and pyrazole-containing compounds in medicinal chemistry (Mahadevan & Vaidya, 2003).
Antimicrobial Evaluation
A novel synthesis approach has led to the creation of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and other derivatives with potential antimicrobial properties. This research underscores the utility of furan and pyrazole moieties in developing new antimicrobial agents (Altalbawy, 2013).
Combinatorial Chemistry Applications
The generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines, via Combes-type reaction, showcases the compound's relevance in combinatorial chemistry and drug discovery. These libraries are essential for finding new therapeutic molecules (Volochnyuk et al., 2010).
Analytical and Spectral Studies
Research focusing on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activities, illustrates the importance of structural analysis and functional characterization in developing new chemical entities with potential applications in materials science and bioactive compound development (Patel, 2020).
Novel Synthesis Methods
An efficient stereoselective synthesis of hydroxypipecolic acid from glutamic acid, involving furylation steps, suggests the utility of such synthetic methods in creating bioactive molecules or intermediates for further chemical transformations (Liu, Peng, & Huang, 2008).
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)pyrazol-1-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-16(15-4-2-12-26-15)20-9-6-18(7-10-20,17(23)24)21-8-5-13(19-21)14-3-1-11-25-14/h1-5,8,11-12H,6-7,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOLREVCPMQEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC(=N2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate](/img/structure/B5501435.png)
![3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B5501443.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE](/img/structure/B5501461.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5501495.png)
![3-[3-(3-chlorophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B5501498.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

